molecular formula C16H16O B8421148 4-(2-Phenylpropan-2-yl)benzaldehyde

4-(2-Phenylpropan-2-yl)benzaldehyde

Cat. No.: B8421148
M. Wt: 224.30 g/mol
InChI Key: JMSFZACADUHQFE-UHFFFAOYSA-N
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Description

4-(2-Phenylpropan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a bulky 2-phenylpropan-2-yl (tert-butyl-phenyl) substituent at the para position. This structure confers unique steric and electronic properties, distinguishing it from simpler benzaldehyde analogs. The compound is primarily utilized in synthesizing phthalocyanines, macrocyclic complexes with applications in materials science, including photodynamic therapy and dye sensitization . Its bulky substituent enhances thermal stability and influences reactivity in condensation and cyclization reactions, making it valuable for creating sterically hindered architectures.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-(2-phenylpropan-2-yl)benzaldehyde

InChI

InChI=1S/C16H16O/c1-16(2,14-6-4-3-5-7-14)15-10-8-13(12-17)9-11-15/h3-12H,1-2H3

InChI Key

JMSFZACADUHQFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and electronic effects of 4-(2-Phenylpropan-2-yl)benzaldehyde with analogous benzaldehyde derivatives:

Compound Name Substituent Molecular Weight (g/mol) Electronic Effect
4-(2-Phenylpropan-2-yl)benzaldehyde 2-Phenylpropan-2-yl 224.3 Electron-donating (steric)
4-Chlorobenzaldehyde Chloro 140.6 Strongly electron-withdrawing
4-[bis(2-hydroxyethyl)amino]benzaldehyde Bis(2-hydroxyethyl)amino 209.2 Electron-donating (polar)
4-(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzimidazolyl-sulfanyl 254.3 Moderate electron-withdrawing
4-(5-Methyl-furan-2-yl)-benzaldehyde 5-Methyl-furyl 186.2 Electron-rich (aromatic)
4-[(1-Phenylprop-2-enyl)oxy]benzaldehyde Allylphenyl-ether 238.3 Mildly electron-donating

Key Observations:

  • Steric Effects : The 2-phenylpropan-2-yl group imposes significant steric hindrance, reducing reactivity in nucleophilic additions compared to smaller substituents like chloro or furyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro) activate the aldehyde for nucleophilic substitution, whereas bulky or electron-donating groups (e.g., tert-butyl-phenyl) deactivate it .
Condensation Reactions
  • 4-(2-Phenylpropan-2-yl)benzaldehyde : Used in phthalocyanine synthesis due to its ability to stabilize macrocyclic structures via steric protection .
  • 4-Chlorobenzaldehyde: Reacts with 4-hydroxycoumarin to form heterocycles but fails in nucleophilic substitutions with diethanolamine due to insufficient activation .
  • Imidazole Derivatives (e.g., PEMA) : Serve as fluorescent probes; the imidazole moiety enables metal ion coordination and fluorescence quenching .
Solubility and Stability
  • The bulky 2-phenylpropan-2-yl group reduces solubility in polar solvents (e.g., water) but enhances thermal stability. In contrast, 4-[bis(2-hydroxyethyl)amino]benzaldehyde exhibits high polarity and water solubility due to its hydroxyethyl groups .

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